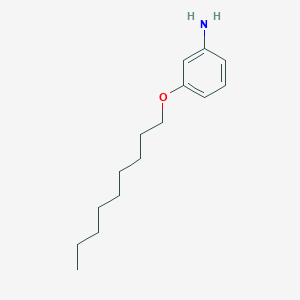

3-(Nonyloxy)aniline

説明

3-(Nonyloxy)aniline (C₁₅H₂₅NO) is a substituted aniline derivative featuring a nonyloxy group (-O-C₉H₁₉) at the meta position of the aromatic ring. This compound is characterized by its hydrophobic alkyl chain and electron-donating alkoxy group, which influence its physicochemical properties, including solubility, basicity, and reactivity.

特性

CAS番号 |

55792-48-8 |

|---|---|

分子式 |

C15H25NO |

分子量 |

235.36 g/mol |

IUPAC名 |

3-nonoxyaniline |

InChI |

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-12-17-15-11-9-10-14(16)13-15/h9-11,13H,2-8,12,16H2,1H3 |

InChIキー |

NHVYWXPUSZZRDD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCOC1=CC=CC(=C1)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nonyloxy)aniline typically involves the nucleophilic substitution reaction of aniline with a nonyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The general reaction scheme is as follows:

C6H5NH2+C9H19X→C6H4(ONonyl)NH2+HX

where X represents a halide group (e.g., chloride, bromide).

Industrial Production Methods: In an industrial setting, the production of 3-(Nonyloxy)aniline can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent selection and temperature control are crucial factors in the industrial synthesis process.

化学反応の分析

Types of Reactions: 3-(Nonyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert nitro derivatives of 3-(Nonyloxy)aniline back to the amine form using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro, halogenated, and other substituted derivatives.

科学的研究の応用

3-(Nonyloxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.

作用機序

The mechanism of action of 3-(Nonyloxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nonyloxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-(Nonyloxy)aniline

The para isomer, 4-(nonyloxy)aniline, shares the same molecular formula (C₁₅H₂₅NO) but differs in substituent position. Key comparisons include:

- Electronic Effects: The para substitution allows for symmetrical resonance stabilization, whereas the meta position in 3-(nonyloxy)aniline creates an asymmetrical electron density distribution. This difference impacts reactivity in electrophilic aromatic substitution reactions.

- NMR Spectroscopy: The ¹H NMR spectrum of 4-(nonyloxy)aniline (Figure S2 in ) shows distinct splitting patterns due to symmetry, while the meta isomer would exhibit more complex splitting .

- Crystallinity : Para-substituted derivatives often exhibit higher crystallinity due to symmetrical packing, whereas meta isomers may form less ordered structures.

Table 1: Comparison of Positional Isomers

| Property | 3-(Nonyloxy)aniline | 4-(Nonyloxy)aniline |

|---|---|---|

| Molecular Weight | 251.36 g/mol (calculated) | 251.36 g/mol (calculated) |

| Substituent Position | Meta | Para |

| Symmetry | Low | High |

| NMR Complexity | High (asymmetric) | Moderate (symmetric) |

Alkoxy-Substituted Anilines: Chain Length and Functional Groups

3-(Oxetan-3-yloxy)aniline (C₉H₁₁NO₂)

- Structure : Features an oxetane ring (a strained ether) instead of a linear alkyl chain.

- Applications : Used in pharmaceutical intermediates due to its rigid structure.

3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline (C₁₄H₁₃NO₃)

- Structure : Contains a benzodioxole moiety linked via a methylene group.

- Electronic Effects: The benzodioxole group is electron-rich, increasing the aromatic ring's reactivity toward electrophiles compared to the nonyloxy group .

Table 2: Alkoxy-Substituted Anilines

| Compound | Substituent | Molecular Weight | Key Property |

|---|---|---|---|

| 3-(Nonyloxy)aniline | Nonyloxy (-OC₉H₁₉) | 251.36 | Hydrophobic, flexible |

| 3-(Oxetan-3-yloxy)aniline | Oxetane-O- | 165.19 | Polar, rigid |

| 3-[(Benzodioxol-5-yloxy)methyl]aniline | Benzodioxole-CH₂-O- | 243.26 | Electron-rich, aromatic |

Nitro-Substituted Anilines: Electronic Effects

3-Nitroaniline (C₆H₆N₂O₂)

- Structure: Nitro group (-NO₂) at the meta position.

- Properties: The nitro group is strongly electron-withdrawing, reducing the amine's basicity (pKa ~2.5) compared to the electron-donating nonyloxy group (pKa ~4.5–5.5 estimated) .

- Applications : Used in dye synthesis and as a corrosion inhibitor.

N-Benzyl-3-nitroaniline (C₁₃H₁₂N₂O₂)

- Structure : Combines nitro and benzyl groups.

- Reactivity: The benzyl group enhances steric bulk, reducing nucleophilicity compared to 3-(nonyloxy)aniline .

Table 3: Nitro vs. Alkoxy Anilines

| Compound | Substituent | Molecular Weight | Basicity (pKa) | Key Application |

|---|---|---|---|---|

| 3-(Nonyloxy)aniline | -OC₉H₁₉ | 251.36 | ~4.5–5.5 | Surfactant intermediate |

| 3-Nitroaniline | -NO₂ | 138.12 | ~2.5 | Dye precursor |

| N-Benzyl-3-nitroaniline | -NO₂, -CH₂C₆H₅ | 242.25 | ~3.0 | Pharmaceutical intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。